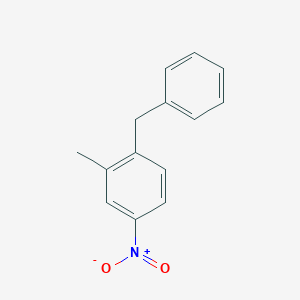

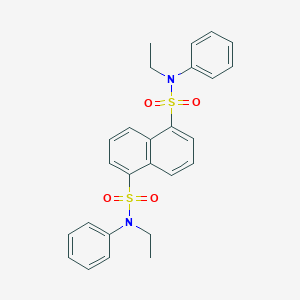

![molecular formula C17H19NO2S2 B241328 3-Isobutyl-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B241328.png)

3-Isobutyl-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Isobutyl-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as PPARγ agonist, which is a type of drug that binds to and activates the peroxisome proliferator-activated receptor gamma (PPARγ).

Wirkmechanismus

The mechanism of action of 3-Isobutyl-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves binding to and activating PPARγ, which is a nuclear receptor that regulates gene expression. Upon activation, PPARγ forms a heterodimer with retinoid X receptor (RXR) and binds to specific DNA sequences known as PPAR response elements (PPREs) in the promoter region of target genes. This results in the upregulation or downregulation of gene expression, depending on the nature of the target gene.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 3-Isobutyl-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one are mediated through its activation of PPARγ. This compound has been found to improve insulin sensitivity by increasing glucose uptake and reducing insulin resistance in adipose tissue and skeletal muscle. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 3-Isobutyl-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit tumor growth by inducing cell cycle arrest and apoptosis in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3-Isobutyl-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one in lab experiments include its high potency and selectivity for PPARγ, which allows for precise modulation of gene expression. It also has good pharmacokinetic properties, including high oral bioavailability and long half-life, which make it suitable for in vivo studies. However, the limitations of this compound include its relatively complex synthesis, which may limit its availability and scalability for large-scale experiments.

Zukünftige Richtungen

There are several future directions for research on 3-Isobutyl-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one. One area of interest is its potential applications in the treatment of metabolic disorders, such as diabetes and obesity. Further studies are needed to investigate its effects on glucose and lipid metabolism in different tissues and animal models. Another area of research is its potential as an anti-inflammatory and anti-cancer agent. Studies are needed to elucidate its mechanism of action in these contexts and to identify potential drug targets and combination therapies. Finally, there is a need for further optimization of the synthesis and pharmacokinetic properties of this compound to improve its availability and suitability for clinical trials.

Synthesemethoden

The synthesis of 3-Isobutyl-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one can be achieved through various methods, including the reaction of 2-methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde with isobutyl isothiocyanate and thiosemicarbazide in the presence of a base. The reaction proceeds through a multistep process that involves the formation of an intermediate Schiff base, which is then cyclized to form the desired compound.

Wissenschaftliche Forschungsanwendungen

PPARγ agonists have been extensively studied for their potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. 3-Isobutyl-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a potent PPARγ agonist that has shown promising results in preclinical studies. This compound has been found to improve insulin sensitivity, reduce inflammation, and inhibit tumor growth in animal models.

Eigenschaften

Molekularformel |

C17H19NO2S2 |

|---|---|

Molekulargewicht |

333.5 g/mol |

IUPAC-Name |

(5Z)-5-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C17H19NO2S2/c1-10(2)9-18-16(19)15(22-17(18)21)8-12-4-5-14-13(7-12)6-11(3)20-14/h4-5,7-8,10-11H,6,9H2,1-3H3/b15-8- |

InChI-Schlüssel |

PCMLOJNDXYVHGI-NVNXTCNLSA-N |

Isomerische SMILES |

CC1CC2=C(O1)C=CC(=C2)/C=C\3/C(=O)N(C(=S)S3)CC(C)C |

SMILES |

CC1CC2=C(O1)C=CC(=C2)C=C3C(=O)N(C(=S)S3)CC(C)C |

Kanonische SMILES |

CC1CC2=C(O1)C=CC(=C2)C=C3C(=O)N(C(=S)S3)CC(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

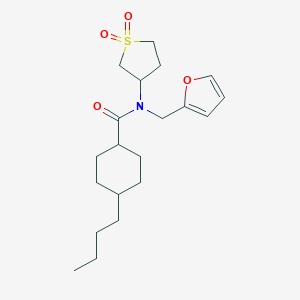

![Ethyl 2-{[4-(2-ethoxy-1-methyl-2-oxoethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B241248.png)

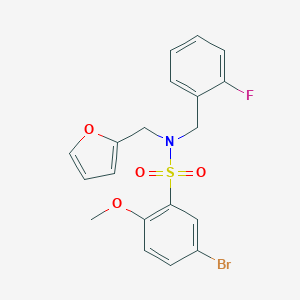

![N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B241249.png)

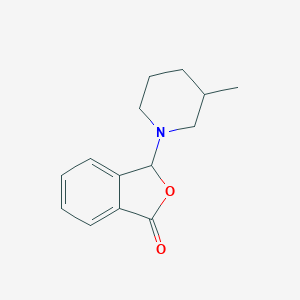

![5-[(4-Pyridinylmethyl)amino]-2-(2-thienyl)-1,3-oxazole-4-carbonitrile](/img/structure/B241253.png)

![1-(3,4-Dichlorophenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241267.png)

![N-[2-(5-methyl-2-furyl)-2-(4-methyl-1-piperazinyl)ethyl]-2,2-diphenylacetamide](/img/structure/B241285.png)

![3-[(4Z)-4-(4-chloro-3-nitrophenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylpropanoic acid](/img/structure/B241289.png)